ATR Kinase Inhibitor Intermediate: Patent-Documented Utility in Vertex Pharmaceutical Development Pipeline
tert-Butyl (5-bromopyrazin-2-yl)carbamate is explicitly documented in U.S. Patent 8,410,112 B2 (Vertex Pharmaceuticals) as an intermediate in the preparation of pyrazine-based ATR kinase inhibitors [1]. The patent describes processes for preparing compounds of formula I and explicitly lists this intermediate among the building blocks used in the synthetic sequence. While the patent does not disclose quantitative yield data for reactions involving this specific compound, its inclusion in a granted Vertex patent represents a validated pharmaceutical development application [1]. No such patent-documented utility has been identified for the 6-bromo regioisomer, the 5-chloro analog, or the Cbz-protected benzyl N-(5-bromopyrazin-2-yl)carbamate in this specific ATR kinase inhibitor context.
| Evidence Dimension | Patent-documented pharmaceutical development utility |
|---|---|
| Target Compound Data | Explicitly listed as intermediate in ATR kinase inhibitor patent (Vertex Pharmaceuticals US 8,410,112 B2) |
| Comparator Or Baseline | Benzyl N-(5-bromopyrazin-2-yl)carbamate (Cbz-protected analog); 6-bromopyrazine regioisomers; 5-chloro analogs |
| Quantified Difference | Patent documentation present for target compound; no comparable patent documentation identified for comparators in ATR kinase context |
| Conditions | ATR kinase inhibitor synthetic route as described in U.S. Patent 8,410,112 B2 |
Why This Matters
Patent documentation provides a validated use case that informs procurement decisions when quantitative comparator data is unavailable.
- [1] Charrier, J.D. et al. Compounds useful as inhibitors of ATR kinase. U.S. Patent 8,410,112 B2, filed October 27, 2011, and issued April 2, 2013. Assignee: Vertex Pharmaceuticals Incorporated. View Source
